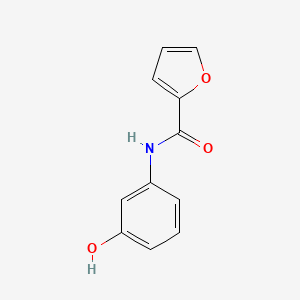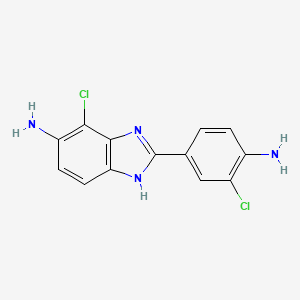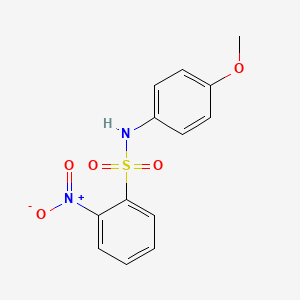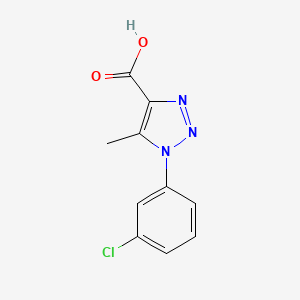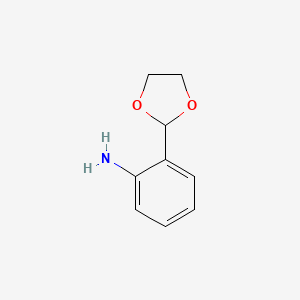
2-(1,3-Dioxolan-2-yl)anilin
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)aniline is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Dioxolan-2-yl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Dioxolan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese eines ratiometrischen Fluoreszenz-Sensors
Diese Verbindung wird als Reaktant zur Herstellung eines ratiometrischen Fluoreszenz-Sensors verwendet. Dieser Sensor ist speziell für den Nachweis von Cystein gegenüber anderen Aminosäuren wie Homocystein und Glutathion konzipiert .
Mikrowellen-gestützte Synthese von KN-93
Sie dient als Reaktant bei der mikrowellen-gestützten Synthese von KN-93, einem Inhibitor der Calmodulin-Kinase II. Diese Anwendung ist im Bereich der Biochemie für die Untersuchung von Calcium/Calmodulin-abhängigen Prozessen von Bedeutung .
Herstellung von Spirobenzofuran-Piperidinen
Die Verbindung ist an der Herstellung von fluorierten Spirobenzofuran-Piperidinen beteiligt, die als S1-Rezeptor-Liganden wirken. Diese Liganden haben potenzielle Anwendungen in der neurologischen Forschung und Therapie .
Synthese von Antitumor-Wirkstoffen
Sie wird bei der Synthese von Verbindungen mit Antitumor-Eigenschaften eingesetzt. Diese Anwendung ist entscheidend für die Entwicklung neuer Krebsbehandlungen .
Regio-selektive Herstellung von Indolderivaten
Diese Chemikalie dient bei der regio-selektiven Herstellung von Indolderivaten durch einen Rhodium-katalysierten Domino-Hydroformylierungs-/Indolisierungs-Prozess. Indolderivate sind wichtig in der pharmazeutischen Industrie und in der Agrochemie .
Synthese von Herbiziden, Fungiziden und Pestiziden
2-(1,3-Dioxolan-2-yl)anilin wird zur Synthese anderer Verbindungen verwendet, die als Herbizide, Fungizide und Pestizide wirken. Diese Anwendung ist für die landwirtschaftliche Chemie von entscheidender Bedeutung .
Mechanistische und kinetische Studien
Mechanistische Studien haben gezeigt, dass intramolekulare Wasserstoffbrückenbindungen unter Beteiligung von Protonen am Stickstoffatom für die Bildung von Iminen entscheidend sind. Kinetische Studien zeigen, dass diese Verbindung mit Acetonitril unter Bildung eines Imins durch kovalente Bindungsbildung reagiert .
Synthese eines umweltfreundlichen Reduktionsmittels
Eine Studie hat einen einfachen Ansatz zur Synthese von 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazenoxid unter Verwendung von Glucose als umweltfreundlichem Reduktionsmittel entwickelt. Dies zeigt seine Rolle in Anwendungen der grünen Chemie .
Biochemische Analyse
Biochemical Properties
2-(1,3-Dioxolan-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form imine bonds through intramolecular hydrogen bonding involving the nitrogen atom . This interaction can affect the enzyme’s catalytic activity and stability. Additionally, 2-(1,3-Dioxolan-2-yl)aniline may interact with other biomolecules, such as nucleic acids, potentially influencing gene expression and cellular metabolism.
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-yl)aniline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli . Furthermore, 2-(1,3-Dioxolan-2-yl)aniline can modulate gene expression by binding to DNA or RNA, thereby influencing the transcription and translation processes.
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-yl)aniline exerts its effects through several mechanisms. One key mechanism involves the formation of covalent bonds with biomolecules, such as enzymes and nucleic acids . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(1,3-Dioxolan-2-yl)aniline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,3-Dioxolan-2-yl)aniline is relatively stable under inert gas conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
2-(1,3-Dioxolan-2-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites in cells and tissues
Transport and Distribution
The transport and distribution of 2-(1,3-Dioxolan-2-yl)aniline within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and potential therapeutic effects.
Subcellular Localization
2-(1,3-Dioxolan-2-yl)aniline exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWUUJITIDANOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295870 | |
| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26908-34-9 | |
| Record name | 26908-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)



